molecular formula C22H20N2O2 B2742066 5-(5-methylfuran-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 941941-93-1

5-(5-methylfuran-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No. B2742066
CAS RN: 941941-93-1
M. Wt: 344.414
InChI Key: WGINVKXRFIYRLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-methylfuran-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a useful research compound. Its molecular formula is C22H20N2O2 and its molecular weight is 344.414. The purity is usually 95%.
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Scientific Research Applications

Synthetic Routes and Heterocyclic Derivatives

  • A study detailed the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, showing significant antiavian influenza virus activity. This research underscores the synthetic versatility and potential antiviral applications of compounds within this chemical family (A. Hebishy et al., 2020).

Antimicrobial and Antifungal Activities

  • Novel pyrazoline and pyrazole derivatives have been synthesized and shown to possess antibacterial and antifungal activities, indicating the potential of such compounds in developing new antimicrobial agents (S. Y. Hassan).

Enzyme Inhibition and Biofilm Suppression

  • Research on bis(pyrazole-benzofuran) hybrids with a piperazine linker demonstrated potent bacterial biofilm and MurB enzyme inhibitors, offering insights into the development of novel antibacterial compounds (Ahmed E. M. Mekky & S. Sanad, 2020).

Alkaloid Derivatives and Antiviral Properties

  • Alkaloids derived from the mangrove-derived actinomycete Jishengella endophytica demonstrated activity against the influenza A virus, highlighting the antiviral potential of such compounds (Pei-Pei Wang et al., 2014).

Pharmacological Screening

  • Studies on benzothiazole substituted pyrazole analogues for their antimicrobial and antioxidant activities further illustrate the broad pharmacological interests in these compounds (L. P. Raparla et al., 2013).

properties

IUPAC Name

5-(5-methylfuran-2-yl)-2-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-14-7-10-16(11-8-14)18-13-19-17-5-3-4-6-20(17)26-22(24(19)23-18)21-12-9-15(2)25-21/h3-12,19,22H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGINVKXRFIYRLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=C(O5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-methylfuran-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

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